(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid
Description
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring substituted with a carboxylic acid group, a sulfonyl group, and a bromopyridinyl moiety. Its stereochemistry is defined by the (3S,4S) configuration, indicating the spatial arrangement of its substituents.
Properties
IUPAC Name |
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4S/c1-7-5-14(6-10(7)11(15)16)19(17,18)9-2-8(12)3-13-4-9/h2-4,7,10H,5-6H2,1H3,(H,15,16)/t7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPPNQLPXJVJO-GMSGAONNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)S(=O)(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)S(=O)(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl and bromopyridinyl groups. Key steps may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Bromopyridinyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromopyridinyl group or the sulfonyl group, leading to different products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromopyridinyl moiety or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research into its biological activity could lead to the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-(5-chloropyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid
- (3S,4S)-1-(5-fluoropyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid
- (3S,4S)-1-(5-iodopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3S,4S)-1-(5-bromopyridin-3-yl)sulfonyl-4-methylpyrrolidine-3-carboxylic acid lies in its specific bromopyridinyl substitution, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes that may not be possible with other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
